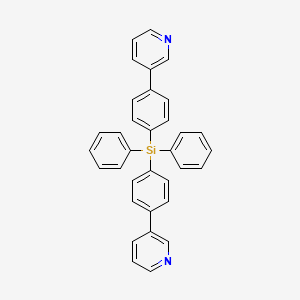

Diphenylbis(4-(pyridin-3-yl)phenyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diphenylbis(4-(pyridin-3-yl)phenyl)silane is an organic compound with the chemical formula C₃₄H₂₆N₂Si and a molecular weight of 490.67 g/mol . It is characterized by two pyridyl groups attached to a tetra-phenylsilane core, making it electron-deficient . This compound is primarily used in photo-electronic devices due to its properties as a weak electron-transporting material with a wide bandgap of 4.0 eV .

Preparation Methods

The synthesis of Diphenylbis(4-(pyridin-3-yl)phenyl)silane typically involves a multi-step reaction process. One common method starts with the reaction of aniline with o-tolunitrile to form an intermediate product . This intermediate is then reacted with trifluoroacetic acid to produce an acid chloride, which subsequently reacts with dimethylaminobenzoic acid methyl ester to yield the final product after deoxygenation . The specific reaction conditions and steps can vary, and detailed procedures can be found in relevant synthetic literature .

Chemical Reactions Analysis

Diphenylbis(4-(pyridin-3-yl)phenyl)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

Reduction: Reduction reactions can be performed using common reducing agents, but specific conditions are not widely documented.

Substitution: It can undergo substitution reactions, particularly involving the pyridyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives of the compound .

Scientific Research Applications

Diphenylbis(4-(pyridin-3-yl)phenyl)silane has several scientific research applications:

Biology: While its direct applications in biology are limited, its role in electronic devices can indirectly support biological research through advanced imaging and diagnostic tools.

Medicine: The compound’s use in medical devices, particularly those involving electronic components, is an area of ongoing research.

Mechanism of Action

The mechanism by which Diphenylbis(4-(pyridin-3-yl)phenyl)silane exerts its effects is primarily related to its electronic properties. The compound’s electron-deficient nature and wide bandgap make it an effective hole-blocking layer material in electronic devices . It interacts with other materials in the device to facilitate efficient electron transport while blocking holes, thereby enhancing the overall performance of the device .

Comparison with Similar Compounds

Diphenylbis(4-(pyridin-3-yl)phenyl)silane can be compared with other pyridine-based electron-transporting materials, such as:

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP): Known for its use in organic solar cells.

1,3,5-Tri(m-pyridin-3-yl-phenyl)benzene (TmPyPB): Utilized in organic light-emitting diodes.

Bis-1,2-(3,5-di-3-pyridyl-phenyl)benzene (B3PyPB): Another electron-transporting material used in organic electronics.

The uniqueness of this compound lies in its specific structural configuration, which provides distinct electronic properties that are advantageous in certain photo-electronic applications .

Properties

CAS No. |

1152162-74-7 |

|---|---|

Molecular Formula |

C34H26N2Si |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

diphenyl-bis(4-pyridin-3-ylphenyl)silane |

InChI |

InChI=1S/C34H26N2Si/c1-3-11-31(12-4-1)37(32-13-5-2-6-14-32,33-19-15-27(16-20-33)29-9-7-23-35-25-29)34-21-17-28(18-22-34)30-10-8-24-36-26-30/h1-26H |

InChI Key |

UIJLKECZHOSSHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CN=CC=C4)C5=CC=C(C=C5)C6=CN=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)

![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)

![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)

![(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester](/img/structure/B12298114.png)

![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)

![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)